Cas no 2172313-13-0 (3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid)

3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid
- 3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-N-methylheptanamido}propanoic acid
- EN300-1517488
- 2172313-13-0
-
- Inchi: 1S/C28H36N2O5/c1-3-8-20(13-14-26(31)30(2)18-16-27(32)33)15-17-29-28(34)35-19-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,20,25H,3,8,13-19H2,1-2H3,(H,29,34)(H,32,33)
- InChI Key: QVPOKENXACWUKV-UHFFFAOYSA-N
- SMILES: O(C(NCCC(CCC)CCC(N(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 480.26242225g/mol
- Monoisotopic Mass: 480.26242225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 14
- Complexity: 677
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 95.9Ų
3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1517488-250mg |
3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-N-methylheptanamido}propanoic acid |
2172313-13-0 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1517488-0.1g |
3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-N-methylheptanamido}propanoic acid |
2172313-13-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1517488-50mg |
3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-N-methylheptanamido}propanoic acid |
2172313-13-0 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1517488-100mg |
3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-N-methylheptanamido}propanoic acid |
2172313-13-0 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1517488-0.05g |
3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-N-methylheptanamido}propanoic acid |
2172313-13-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1517488-10.0g |
3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-N-methylheptanamido}propanoic acid |
2172313-13-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1517488-5000mg |
3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-N-methylheptanamido}propanoic acid |
2172313-13-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1517488-10000mg |
3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-N-methylheptanamido}propanoic acid |
2172313-13-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1517488-0.5g |
3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-N-methylheptanamido}propanoic acid |
2172313-13-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1517488-1.0g |
3-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-N-methylheptanamido}propanoic acid |
2172313-13-0 | 1g |
$3368.0 | 2023-06-05 |
3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid Related Literature
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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3. Book reviews
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
Additional information on 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid
Professional Introduction to 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic Acid (CAS No. 2172313-13-0)
3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid, with the CAS number 2172313-13-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising properties for therapeutic applications, particularly in the development of novel drugs targeting various biological pathways. The structural complexity of this molecule, characterized by its multi-functionalized side chains and aromatic core, makes it a subject of intense research interest.
The molecular structure of 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid consists of several key functional groups that contribute to its unique chemical and biological properties. The presence of a fluorenylmethoxycarbonyl (Fmoc) group in the molecule suggests potential utility in peptide synthesis and protease inhibition. Additionally, the N-methylheptanamido moiety introduces a long hydrocarbon chain that can influence solubility and membrane interactions, making this compound a candidate for drug delivery systems.
In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid structure presents an ideal platform for such investigations due to its ability to interact with multiple targets. For instance, the Fmoc group can be used as a protecting group in peptide chemistry, while the amino and carboxylic acid functionalities allow for further derivatization and bioconjugation strategies.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of structural features such as the fluorene core, which is known for its photophysical properties, and the N-methylheptanamido side chain, which enhances bioavailability, makes this compound a versatile tool for medicinal chemists. Recent studies have demonstrated that similar scaffolds can be effective in inhibiting enzymes involved in cancer progression, highlighting the promise of this compound class.
The pharmacokinetic profile of 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid is another critical area of investigation. The long hydrocarbon chain can influence both lipophilicity and metabolic stability, which are crucial factors in drug design. By optimizing these properties, researchers aim to develop compounds with improved pharmacokinetic profiles, including enhanced oral bioavailability and prolonged half-life. These attributes are essential for therapeutic agents that require multiple daily dosing or have a short biological half-life.
In addition to its pharmacological potential, this compound has shown promise in preclinical studies as a modulator of immune responses. The ability to interact with immune cells and cytokine pathways makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, the structural features that facilitate protease inhibition suggest applications in antiviral therapies, where targeted degradation of viral proteins could lead to novel treatment strategies.
The synthesis of 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves advanced techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed reactions. These methodologies allow for precise control over molecular architecture, enabling the introduction of various functional groups with high fidelity. The use of Fmoc chemistry ensures that the amino group remains protected during subsequent synthetic steps, facilitating modular construction of complex molecules.
The role of computational chemistry in optimizing the synthesis and properties of this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets, providing valuable insights into structure-activity relationships (SAR). By leveraging computational tools, researchers can accelerate the discovery process by identifying promising analogs and predicting potential side effects before conducting expensive wet-lab experiments.
The future direction of research on 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid is likely to focus on expanding its therapeutic applications through structural modifications and bioconjugation strategies. For instance, linking this compound to targeting ligands could enhance its specificity for certain disease states or improve delivery to target tissues. Additionally, exploring its potential as an imaging agent could open new avenues in diagnostic medicine.
In conclusion, 3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-N-methylheptanamido}propanoic acid (CAS No. 2172313-13-0) represents a significant advancement in pharmaceutical chemistry with broad implications for drug development. Its complex structure offers numerous opportunities for therapeutic intervention across various disease areas. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a crucial role in future medical innovations.
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